molecular formula C31H36F6N6O2 B12519936 (1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid

Cat. No.: B12519936
M. Wt: 638.6 g/mol
InChI Key: IHIUGIVXARLYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

IUPAC Name

4-[[5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)

InChI Key

IHIUGIVXARLYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Origin of Product

United States

Chemical Reactions Analysis

Evacetrapib undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Evacetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to LDL and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib increases HDL cholesterol levels and decreases LDL cholesterol levels . This modulation of lipid levels is thought to reduce the risk of atherosclerosis and cardiovascular diseases .

Biological Activity

The compound (1R,4R)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid is a complex organic molecule notable for its potential biological activity. Its unique structural features include a cyclohexanecarboxylic acid moiety and a benzo[b]azepine core, which may confer various pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Trifluoromethyl groups : These enhance lipophilicity and metabolic stability.
  • Tetrazole ring : Associated with anti-inflammatory and analgesic properties.
  • Benzo[b]azepine core : Known for interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[b]azepine coreAntidepressant
Compound BTrifluoromethyl groupAntimicrobial
Compound CTetrazole ringAnti-inflammatory

The unique combination of functional groups in this compound suggests distinct pharmacological profiles compared to other compounds with similar structures.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies using techniques such as molecular docking and dynamics simulations have shown potential binding affinities to various biological targets, including receptors involved in the central nervous system (CNS) functions.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that compounds containing tetrazole rings exhibit significant anti-inflammatory effects in vitro. This suggests that the compound may similarly reduce inflammation through modulation of inflammatory pathways.
  • Neurotransmitter Interaction : Research has indicated that benzo[b]azepine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Synthesis and Characterization

The synthesis of this compound involves several steps typical for complex organic molecules. Key methods include:

  • Tandem cycloisomerization : This method allows for the formation of the benzo[b]azepine core.
  • Column chromatography : Used for purification of the final product.

Characterization techniques such as NMR spectroscopy and IR spectroscopy confirm the structural integrity and purity of synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.